Nonane-4,6-dione, also known as di-n-butyrylmethane, is a symmetric, nine-carbon aliphatic β-diketone characterized by its central highly reactive methylene group flanked by two carbonyls and extended n-propyl chains. As a liquid at room temperature with a molecular weight of 156.22 g/mol, it serves as a highly lipophilic bidentate ligand and a versatile synthetic building block. In industrial and advanced laboratory settings, its primary procurement value lies in its ability to form low-melting or liquid metal chelates, its exceptionally high distribution coefficient in solvent extraction processes, and its utility as a precursor for flexible methylene β-diketone monomers. These properties make it a critical material for chemical vapor deposition (CVD) precursor synthesis, hydrometallurgy, and specialized polymer formulations where shorter-chain analogs fail to provide the necessary physical or solubility characteristics[1].
While Acetylacetone (pentane-2,4-dione) is the universal baseline β-diketone, substituting it for Nonane-4,6-dione in advanced applications routinely leads to process failures. In vapor-phase deposition (CVD/ALD), acetylacetone forms rigid, high-melting solid metal chelates that are prone to sublimation inconsistencies and particle generation, whereas Nonane-4,6-dione yields stable, low-melting or oily liquid chelates ideal for Direct Liquid Injection (DLI) systems. In hydrometallurgical solvent extraction, shorter-chain β-diketones lack the necessary lipophilicity, requiring massive excesses of ligand to drive metals into the organic phase. Furthermore, in polymer synthesis, the absence of the extended n-propyl chains in generic substitutes results in brittle methylene β-diketone monomers, stripping formulators of the ability to tune the flexibility and glass transition temperature of the final resin [1].
For vapor-phase deposition applications, the physical state of the metal precursor is critical. While standard pentane-2,4-dionates (like Acetylacetone) form rigid, high-melting solid chelates (e.g., Co(acac)3 decomposes before melting; Cr(acac)3 melts at high temperatures), Nonane-4,6-dione (di-n-butyrylmethane) yields metal chelates that are red-orange oils or low-melting solids at room temperature. Differential thermal analysis confirms that these 1,5-dialkylpentane-2,4-dionates exhibit significantly lower melting temperatures, enabling stable liquid-phase delivery without the thermal degradation risks associated with solid precursors [1].
| Evidence Dimension | Chelate physical state and melting behavior |
| Target Compound Data | Nonane-4,6-dione: Forms oily liquid or low-melting solid chelates (e.g., Cr(III), Co(III)) |
| Comparator Or Baseline | Acetylacetone: Forms high-melting solid chelates |
| Quantified Difference | Phase shift from solid to liquid/oil under ambient or slightly elevated temperatures |
| Conditions | Synthesis and thermal analysis of tervalent metal (Cr, Co, Fe) chelates |
Critical for semiconductor and thin-film manufacturers requiring liquid precursors for Direct Liquid Injection (DLI) CVD/ALD systems to ensure stable vaporization and eliminate line clogging.
In comparative solvent extraction studies of alkyl-substituted β-diketones, the lipophilicity of the ligand dictates the organic phase partitioning. Research demonstrates that the distribution coefficient of β-diketones and their Cu(II)/Fe(III) chelates increases by a factor of 4 for each additional carbon atom in the alkyl chain. Consequently, Nonane-4,6-dione (C9) exhibits a distribution coefficient approximately 256 times higher than the baseline Acetylacetone (C5). This massive increase in lipophilicity allows for quantitative extraction of trace metals (such as Zinc and Copper) into non-polar solvents like benzene at significantly lower ligand concentrations [1].
| Evidence Dimension | Organic phase distribution coefficient multiplier |
| Target Compound Data | Nonane-4,6-dione (C9): ~256x baseline |
| Comparator Or Baseline | Acetylacetone (C5): 1x (Baseline) |
| Quantified Difference | 256-fold increase in theoretical distribution coefficient |
| Conditions | Liquid-liquid extraction of metal chelates into non-polar organic solvents |
Allows procurement teams to replace high-volume, low-efficiency extractants with a high-efficiency ligand, reducing overall solvent and ligand consumption in hydrometallurgical processes.
Nonane-4,6-dione serves as a specialized precursor for synthesizing methylene β-diketone monomers via reaction with formaldehyde. Unlike shorter-chain analogs, the incorporation of the n-propyl backbones (from the butyryl groups) into the resulting monomer imparts distinct steric and flexibility profiles to the final reactive polymers. Patent literature highlights its specific use in forming methylene diketone reaction products at elevated temperatures (130–300 °C) for advanced adhesive and oligomer formulations, where the longer alkyl chains reduce the brittleness often seen with methyl-substituted (acac-derived) polymers [1].
| Evidence Dimension | Alkyl chain contribution to monomer structure |
| Target Compound Data | Nonane-4,6-dione: Yields di-n-propyl substituted methylene β-diketones |
| Comparator Or Baseline | Acetylacetone: Yields dimethyl substituted methylene β-diketones |
| Quantified Difference | Addition of two 3-carbon flexible chains per monomer unit |
| Conditions | Reaction with formaldehyde (130–300 °C) to form reactive monomers |
Provides polymer chemists and adhesive formulators with a drop-in precursor to tune the glass transition temperature and flexibility of methylene β-diketone-based resins.
In the study of β-diketone hydrolases (EC 3.7.1.7), which are involved in the bacterial degradation of polyvinyl alcohol, Nonane-4,6-dione is a highly specific substrate. It is selectively cleaved into pentan-2-one and butanoate, exhibiting a primary 13C-kinetic isotope effect of 1.022 ± 0.003. This contrasts with the enzymatic cleavage of the shorter Acetylacetone by Dke1 (a dioxygenase), which yields methylglyoxal and acetate. The specific cleavage pathway and the calculated activation barrier of 0.55 eV for C-C β-scission make Nonane-4,6-dione an ideal standardized substrate for assaying oxidized PVA hydrolase activity[1].
| Evidence Dimension | Enzymatic cleavage pathway and products |
| Target Compound Data | Nonane-4,6-dione: Cleaved by hydrolase to pentan-2-one and butanoate |
| Comparator Or Baseline | Acetylacetone: Cleaved by dioxygenase to methylglyoxal and acetate |
| Quantified Difference | Divergent enzymatic pathways and distinct aliphatic degradation products |
| Conditions | Assay with oxidized poly(vinyl alcohol) hydrolase (EC 3.7.1.7) |
Essential for researchers and environmental monitoring labs procuring standardized substrates to quantify specific PVA-degrading hydrolase activity.
Because Nonane-4,6-dione forms low-melting or oily liquid metal chelates, it is the optimal choice for synthesizing precursors used in Direct Liquid Injection (DLI) Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). It prevents the line-clogging and inconsistent vaporization rates associated with solid acetylacetonate precursors [1].
With a distribution coefficient approximately 256 times higher than acetylacetone, Nonane-4,6-dione is highly suited for the liquid-liquid extraction of trace transition metals (such as Cu and Zn). It allows industrial operators to achieve quantitative extraction into non-polar organic phases using significantly less ligand [2].
In polymer chemistry, Nonane-4,6-dione is procured to react with formaldehyde, yielding di-n-propyl substituted methylene β-diketone monomers. These monomers are critical for formulating advanced, flexible adhesives and reactive oligomers where the brittleness of standard methyl-substituted analogs is unacceptable [3].
Environmental and biochemical laboratories utilize Nonane-4,6-dione as a specific substrate to measure the activity of β-diketone hydrolases (EC 3.7.1.7). Its predictable cleavage into pentan-2-one and butanoate provides a reliable, quantifiable metric for assessing the bacterial degradation pathways of oxidized polyvinyl alcohol [4].